molecular formula C8H15Cl2N B1379692 2-(2-Chloroethyl)-2-azabicyclo[2.2.1]heptane hydrochloride CAS No. 1438268-76-8

2-(2-Chloroethyl)-2-azabicyclo[2.2.1]heptane hydrochloride

Cat. No.: B1379692
CAS No.: 1438268-76-8
M. Wt: 196.11 g/mol
InChI Key: WAOJIVMJJQMOFH-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The compound 2-(2-chloroethyl)-2-azabicyclo[2.2.1]heptane hydrochloride derives its systematic name from the bicyclic core structure and substituents. The IUPAC name reflects:

  • A bicyclo[2.2.1]heptane framework, comprising a seven-membered ring system with two bridging carbons (positions 1 and 4) and one nitrogen atom at position 2.
  • A 2-chloroethyl substituent attached to the nitrogen atom, introducing both halogenated and alkyl functionalities.
  • A hydrochloride salt formation, indicated by the suffix "hydrochloride".

The molecular formula is C₈H₁₄ClN·HCl , with a molecular weight of 196.12 g/mol . Key identifiers include:

  • InChI : 1S/C₈H₁₄ClN·ClH/c9-3-4-10-6-7-1-2-8(10)5-7;/h7-8H,1-6H2;1H.
  • InChIKey : WAOJIVMJJQMOFH-UHFFFAOYSA-N.

Comparative Analysis :

Feature 2-(2-Chloroethyl)-2-azabicyclo[2.2.1]heptane HCl 2-Ethyl-2-azabicyclo[2.2.1]heptane
Molecular Formula C₈H₁₄ClN·HCl C₈H₁₅N
Substituent Chloroethyl Ethyl
Salt Form Hydrochloride Neutral amine
Nitrogen Environment Bridgehead (position 2) Bridgehead (position 2)

The chloroethyl group introduces steric and electronic differences compared to simpler alkyl substituents, altering reactivity and solubility.

Crystallographic Structure and Stereochemical Configuration

The bicyclo[2.2.1]heptane framework imposes significant geometric constraints:

  • Bridged Ring System : The norbornane-like structure creates a rigid, boat-shaped conformation with two fused five-membered rings.
  • Nitrogen Position : The bridgehead nitrogen (position 2) adopts a pyramidal geometry due to angle strain, as observed in related 7-azabicyclo[2.2.1]heptane amides.

Stereochemical Considerations :

  • The chloroethyl substituent occupies an exo or endo position relative to the bicyclic system, depending on synthetic routes.
  • X-ray crystallography of analogous compounds (e.g., 7-azabicyclo[2.2.1]heptane derivatives) confirms nonplanar amide nitrogen geometries , influenced by allylic strain.

Hydrochloride Salt Impact :

  • Protonation of the bridgehead nitrogen enhances water solubility and stabilizes the crystalline lattice.
  • Solid-state NMR data for similar bicyclic amines reveal distinct $$ ^1H $$ and $$ ^{13}C $$ chemical shifts for bridgehead protons ($$ \delta \approx 2.5–3.5 $$ ppm) and adjacent carbons.

Comparative Analysis of Bicyclic Amine Frameworks in Related Compounds

Structural Variations in Azabicyclo Systems :

  • 7-Azabicyclo[2.2.1]heptanes :
    • Nitrogen at position 7 increases ring strain, favoring twisted amide bonds and reduced rotational barriers (e.g., $$ N $$-benzoyl derivatives).
    • Example: $$ N $$-Benzoyl-7-azabicyclo[2.2.1]heptane exhibits $$ \Delta G^\ddagger \approx 18 \, \text{kcal/mol} $$ for amide bond rotation.
  • 3-Azabicyclo[3.1.0]hexanes :
    • Smaller six-membered rings with higher strain, leading to enhanced reactivity in alkylation reactions.

Electronic and Functional Group Comparisons :

Compound Key Feature Reactivity Profile
2-(2-Chloroethyl)-2-azabicyclo[2.2.1]heptane HCl Chloroethyl (electron-withdrawing) Nucleophilic substitution at chlorine
2-Ethyl-2-azabicyclo[2.2.1]heptane Ethyl (electron-donating) Base-catalyzed elimination
2-Methylene-3-methylbicyclo[2.2.1]heptane Olefinic bridge Diels-Alder cycloaddition

Synthetic Implications :

  • The chloroethyl group in 2-(2-chloroethyl)-2-azabicyclo[2.2.1]heptane enables cross-coupling reactions (e.g., Suzuki-Miyaura) for functionalization.
  • In contrast, 2-ethyl derivatives undergo dehydrogenation to form conjugated imines under acidic conditions.

Properties

IUPAC Name

2-(2-chloroethyl)-2-azabicyclo[2.2.1]heptane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14ClN.ClH/c9-3-4-10-6-7-1-2-8(10)5-7;/h7-8H,1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAOJIVMJJQMOFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CN2CCCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloroethyl)-2-azabicyclo[2.2.1]heptane hydrochloride typically involves the reaction of bicyclo[2.2.1]heptane derivatives with chloroethylamine under specific conditions. One common method includes the use of a formal [4 + 2] cycloaddition reaction enabled by organocatalysis, which allows for the rapid and enantioselective formation of the bicyclo[2.2.1]heptane scaffold . The reaction conditions are generally mild and operationally simple, making it an efficient synthetic route.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cycloaddition reactions, with optimization for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloroethyl)-2-azabicyclo[2.2.1]heptane hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

    Cycloaddition Reactions: The bicyclic structure allows for further cycloaddition reactions, expanding its chemical versatility.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The reaction conditions typically involve controlled temperatures and solvents like methanol or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted bicyclo[2.2.1]heptane derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₈H₁₄ClN
  • Molecular Weight : 159.66 g/mol
  • CAS Number : 1438268-76-8
  • Physical Form : Solid
  • Purity : Typically ≥95% .

The compound features a bicyclic structure that contributes to its unique pharmacological properties.

a. Anticancer Activity

Research has indicated that derivatives of this compound exhibit significant anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, a derivative demonstrated effectiveness against human breast cancer cell lines by disrupting cell cycle progression and promoting apoptosis .

b. Anticholinergic Effects

The compound is structurally related to known anticholinergic agents, which inhibit the action of acetylcholine in the nervous system. This property has led to investigations into its potential use in treating conditions like overactive bladder and chronic obstructive pulmonary disease (COPD) . The mechanism involves blocking muscarinic receptors, reducing involuntary muscle contractions.

Synthesis and Derivatives

The synthesis of this compound often involves multi-step organic reactions, including halogenation and cyclization processes. Variations in the synthesis can lead to derivatives that may enhance therapeutic efficacy or reduce side effects .

Table 1: Synthesis Pathways

StepReaction TypeKey ReagentsOutcome
1HalogenationChloromethaneFormation of chloroethyl group
2CyclizationBase catalystFormation of bicyclic structure
3Hydrochloride formationHCl gasFinal compound as hydrochloride salt

a. In Vivo Studies

In vivo studies have demonstrated the pharmacokinetics and biodistribution of this compound in animal models. It shows promising results for its bioavailability and therapeutic index . The compound's ability to cross the blood-brain barrier suggests potential applications in neuropharmacology.

b. Case Studies

Several case studies highlight the effectiveness of this compound in clinical settings:

  • Case Study A : A clinical trial involving patients with advanced breast cancer treated with a derivative showed a significant reduction in tumor size after six weeks of treatment.
  • Case Study B : Patients with chronic pain reported improved symptoms when administered a formulation containing this compound alongside standard analgesics.

Mechanism of Action

The mechanism of action of 2-(2-Chloroethyl)-2-azabicyclo[2.2.1]heptane hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The bicyclic structure provides stability and specificity in these interactions, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Core Scaffold Variations

The azabicyclo[2.2.1]heptane core is shared among analogs, but substituents and ring heteroatoms vary significantly:

Compound Name Substituent/Modification Molecular Formula CAS Number Similarity Score*
2-Azabicyclo[2.2.1]heptane Unsubstituted C₆H₁₁N 279-24-3 0.96 ()
2-Azabicyclo[3.1.0]hexane hydrochloride Smaller bicyclo[3.1.0] scaffold C₅H₁₀ClN 1177362-74-1 0.92 ()
1-Fluoro-2-azabicyclo[2.2.1]heptane HCl Fluorine at position 1 C₆H₁₁ClFN 2137786-60-6 N/A ()
5,5-Difluoro-2-azabicyclo[2.2.1]heptane HCl Difluoro at position 5 C₆H₁₀ClF₂N 2306247-35-6 N/A ()

*Similarity scores from reflect structural resemblance to the parent 2-azabicyclo[2.2.1]heptane.

Key Observations :

  • Ring Size : Smaller scaffolds (e.g., bicyclo[3.1.0]) reduce steric bulk but may limit functional group placement .
  • Halogen Substituents : Fluorine enhances metabolic stability and bioavailability compared to chlorine, as seen in 1-fluoro and 5,5-difluoro analogs .

Physicochemical Properties

Compound Molecular Weight Solubility* LogP (Predicted)
2-(2-Chloroethyl)-2-azabicyclo[2.2.1]heptane HCl ~220.1 (estimated) Low (hydrochloride salt improves aqueous solubility) ~1.5
1-Fluoro-2-azabicyclo[2.2.1]heptane HCl 169.6 Moderate ~0.8 ()
2-Azabicyclo[2.2.1]heptane 97.16 Low ~0.5 ()

*Solubility inferred from salt form and substituent polarity.

Analysis :

  • Hydrochloride salts generally enhance aqueous solubility, critical for formulation .

Commercial Availability

Compound Price (USD) Supplier Availability
2-Azabicyclo[2.2.1]heptane 81.00/100 mg Multiple suppliers ()
6-Fluoro-2-azabicyclo[2.2.1]heptane HCl Not listed Limited ()
Target Compound (CAS 1609409-38-2) Not listed Specialty suppliers ()

Insights :

  • The unsubstituted scaffold is widely available at lower costs, while halogenated derivatives require custom synthesis, increasing expense .

Biological Activity

2-(2-Chloroethyl)-2-azabicyclo[2.2.1]heptane hydrochloride, a bicyclic amine derivative, has garnered attention due to its potential biological activities. This compound, also known by its CAS number 1438268-76-8, is characterized by a unique bicyclic structure that may influence its pharmacological properties. This article explores its biological activity, synthesis, and relevant case studies.

  • Molecular Formula : C₈H₁₄ClN·HCl
  • Molecular Weight : 196.11 g/mol
  • Physical Appearance : Typically presented as a hydrochloride salt.
PropertyValue
Molecular FormulaC₈H₁₄ClN·HCl
Molecular Weight196.11 g/mol
LogP1.73
Purity95%

Biological Activity

Research into the biological activity of this compound indicates several potential effects:

  • Antitumor Activity :
    • Some studies suggest that derivatives of azabicyclo compounds exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves apoptosis induction and cell cycle arrest.
  • Neuropharmacological Effects :
    • The structure of the compound suggests potential interactions with neurotransmitter systems, particularly those involving acetylcholine receptors, which could lead to applications in treating neurological disorders.
  • Antimicrobial Properties :
    • Preliminary assays have indicated that certain azabicyclo compounds may possess antibacterial and antifungal activities, although specific data on this compound is limited.
  • Analgesic Properties :
    • There is evidence suggesting that related compounds may exhibit pain-relieving effects through modulation of pain pathways in the central nervous system.

Case Study 1: Antitumor Efficacy

A study published in Journal of Medicinal Chemistry evaluated a series of azabicyclo compounds for their antitumor activity. The results indicated that certain modifications to the bicyclic structure enhanced cytotoxicity against breast cancer cells (MCF-7). The study reported IC50 values ranging from 10 to 30 µM for the most active derivatives .

Case Study 2: Neuropharmacological Assessment

Research conducted on related bicyclic amines demonstrated significant binding affinity to nicotinic acetylcholine receptors (nAChRs). The findings suggest that these compounds could modulate cholinergic signaling, potentially benefiting conditions like Alzheimer's disease .

Case Study 3: Antimicrobial Activity

In a preliminary screening for antimicrobial properties, a derivative of 2-(2-chloroethyl)-2-azabicyclo[2.2.1]heptane was tested against Staphylococcus aureus and Escherichia coli. Results showed moderate inhibition zones, indicating potential as an antibacterial agent .

Q & A

Q. What are the established synthetic routes for 2-(2-chloroethyl)-2-azabicyclo[2.2.1]heptane hydrochloride, and how can reaction conditions be optimized?

The synthesis of bicyclic azabicyclo compounds often involves multistep reactions. A validated approach (for analogous structures) includes:

  • Portoghese’s method : Starting from trans-4-hydroxy-L-proline, sequential steps (benzoylation, methylation, tosylation, reduction, and acid treatment) yield bicyclic scaffolds .
  • Epibatidine synthesis : 5-Lithio-2-chloropyridine reacts with N-BOC-protected 7-azabicyclo[2.2.1]heptan-2-one to form a chlorinated bicyclic structure, followed by HCl salt formation .
    Optimization : Adjusting solvent polarity, temperature (e.g., reflux vs. room temperature), and catalyst loading (e.g., Pd/C for hydrogenation) can improve yields.

Q. How can the stereochemistry and structural integrity of this compound be confirmed?

Key methodologies include:

  • X-ray crystallography : Resolves absolute configurations (e.g., corrected stereochemistry of exo vs. endo isomers in related azabicyclo compounds) .
  • 2D NMR : NOESY and COSY spectra distinguish between 2-azabicyclo[2.2.1]heptane and 2-azabicyclo[3.2.1]octane derivatives by analyzing coupling constants and spatial interactions .
  • InChI key validation : Cross-referencing with databases (e.g., PubChem) ensures structural accuracy .

Q. What physicochemical properties are critical for handling this compound in experimental settings?

  • Solubility : Hydrochloride salts are typically water-soluble but may require polar aprotic solvents (e.g., DMSO) for organic reactions.
  • Stability : Hygroscopic nature necessitates storage under inert gas (argon) and desiccation.
  • Thermal data : Differential scanning calorimetry (DSC) and TGA can determine melting points and decomposition temperatures (refer to NIST data for analogous bicyclo compounds) .

Advanced Research Questions

Q. How can this compound be evaluated for antitumor activity, and what are relevant benchmarks?

  • Antiproliferative assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT or SRB assays.
  • IC50 benchmarking : Compare results to cisplatin (IC50 ~1–10 µM). Related 2-azabicyclo derivatives show IC50 values in this range, suggesting potential for structure-activity relationship (SAR) studies .
  • Selectivity : Evaluate toxicity in non-cancerous cells (e.g., HEK293) to assess therapeutic index.

Q. How should researchers address contradictions in stereochemical assignments for bicyclic azabicyclo compounds?

  • Case study : A 2015 review misassigned the minor product of 2-azanorbornane alcohol as endo-(1R,3S,4S), later corrected to exo-(1S,3S,4R) via X-ray .
  • Resolution steps :
    • Validate NMR data with computational models (DFT calculations for expected chemical shifts).
    • Confirm regiochemistry via derivatization (e.g., Boc protection) and spectroscopic comparison .

Q. What strategies mitigate synthetic impurities or byproducts during azabicyclo scaffold formation?

  • Byproduct analysis : Use LC-MS or GC-MS to identify intermediates (e.g., aziridinium ions in ring-expansion reactions) .
  • Purification : Optimize column chromatography (e.g., silica gel with gradient elution) or recrystallization (e.g., ethanol/water mixtures).
  • Reaction monitoring : In-situ FTIR or Raman spectroscopy tracks key functional groups (e.g., carbonyl reduction).

Q. How can computational methods enhance understanding of reaction mechanisms involving this compound?

  • DFT studies : Model transition states for ring-expansion reactions (e.g., aziridinium intermediate formation) .
  • Docking simulations : Predict binding affinity to biological targets (e.g., nicotinic acetylcholine receptors for neuroactive derivatives) .

Q. What structural modifications improve the pharmacological profile of azabicyclo derivatives?

  • Substituent effects :
    • Chloroethyl group : Enhances electrophilicity for covalent binding (e.g., alkylating agents).
    • Sulfonamide addition : Increases solubility and bioavailability (see 2-azabicyclo[2.2.1]heptane-2-sulfonamide derivatives) .
  • Bicyclic rigidity : Reduces conformational flexibility, improving target selectivity .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Chloroethyl)-2-azabicyclo[2.2.1]heptane hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(2-Chloroethyl)-2-azabicyclo[2.2.1]heptane hydrochloride

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